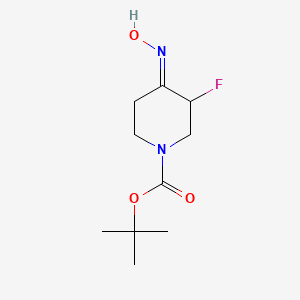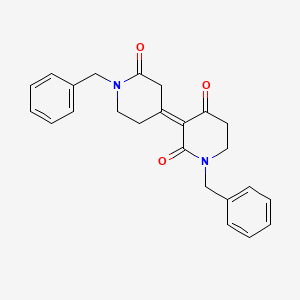![molecular formula C9H17NO4 B8024286 tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B8024286.png)
tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cis-4-hydroxyoxolan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate typically involves the following steps:
Formation of the Carbamate Group: The initial step involves the reaction of tert-butyl chloroformate with an appropriate amine to form the tert-butyl carbamate.
Introduction of the Hydroxyoxolan Group: The next step involves the reaction of the tert-butyl carbamate with a precursor of the cis-4-hydroxyoxolan-3-yl group. This can be achieved through various synthetic routes, including nucleophilic substitution or addition reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to optimize yield and efficiency.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction rate and selectivity, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: tert-Butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group is often used as a protecting group for amines in organic synthesis.
Biology and Medicine
Drug Development: This compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It can be used in studies involving enzyme inhibition and protein modification.
Industry
Polymer Chemistry: It can be used in the synthesis of polymers with specific functional groups.
Agricultural Chemicals:
Mechanism of Action
The mechanism by which tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate exerts its effects depends on its specific application:
Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes, preventing substrate binding.
Protein Modification: The compound can modify proteins through covalent attachment, altering their function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate: Similar structure but with a trans configuration.
tert-Butyl N-[cis-4-hydroxycyclohexyl]carbamate: Similar structure but with a cyclohexyl group instead of an oxolan group.
Uniqueness
Configuration: The cis configuration of the hydroxyoxolan group in tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate provides unique stereochemical properties.
Functional Groups: The presence of both a hydroxy group and a carbamate group allows for diverse chemical reactivity and applications.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-4-hydroxyoxolan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIADDJLFYFDGK-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
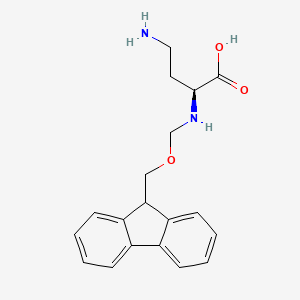
![2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B8024212.png)
![Ethyl 1-[(3-formyl-2-methyl-1,1-dioxo-1lambda6,2-benzothiazin-4-yl)oxy]ethyl carbonate](/img/structure/B8024213.png)
![[(2R,3S,5R)-5-chloro-2-(methoxymethyl)oxolan-3-yl] 4-methylbenzoate](/img/structure/B8024217.png)
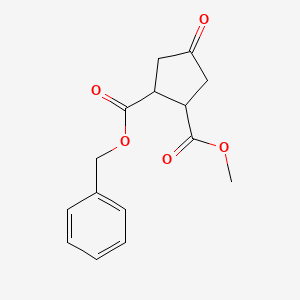
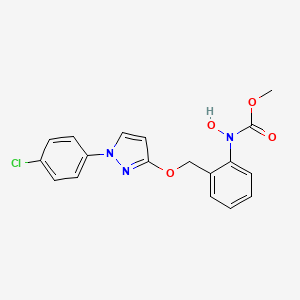
![4,6-Dimethyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B8024240.png)

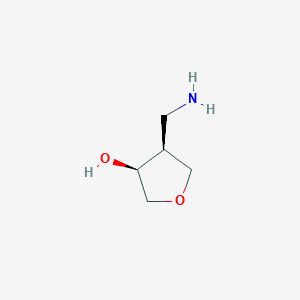
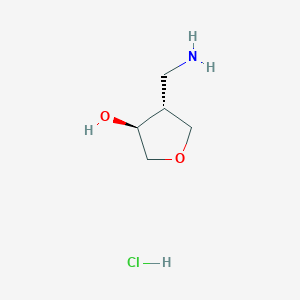
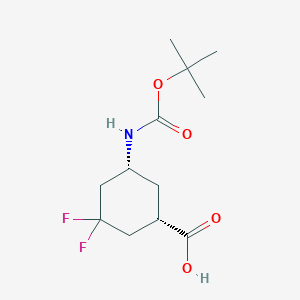
![(1S,5R)-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride](/img/structure/B8024285.png)
